

An In-depth Technical Guide to Terbinafine

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Compound of Interest

Compound Name: *Turbinatine*

Cat. No.: *B10853578*

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A Note on Nomenclature: The term "**Turbinatine**" does not correspond to a recognized compound in chemical literature. It is presumed to be a misspelling of Terbinafine, which will be the subject of this technical guide.

This document provides a comprehensive overview of the physicochemical properties, mechanism of action, and analytical methodologies for Terbinafine, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Terbinafine and its Hydrochloride Salt

Terbinafine is a synthetic allylamine antifungal agent.^[1] It is often used in its hydrochloride salt form for pharmaceutical preparations. The key physicochemical properties are summarized below.

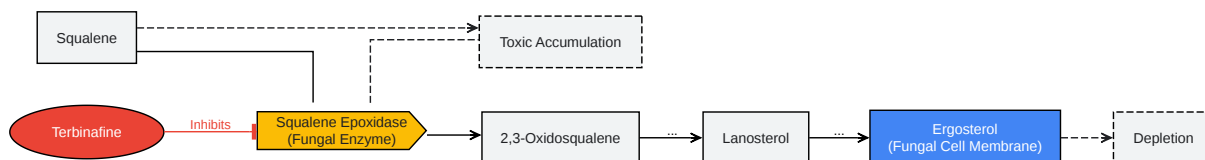
Property	Terbinafine	Terbinafine Hydrochloride
Molecular Formula	C ₂₁ H ₂₅ N	C ₂₁ H ₂₅ N·HCl
Molecular Weight	291.4 g/mol	327.9 g/mol
Appearance	-	White crystalline powder
Solubility	Highly lipophilic	Freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water.
IUPAC Name	--INVALID-LINK--(naphthalen-1-ylmethyl)amine	--INVALID-LINK--(naphthalen-1-ylmethyl)amine hydrochloride

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terbinafine exerts its antifungal effect by specifically inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^{[2][3][4][5]} This inhibition has a dual consequence for the fungal cell:

- **Depletion of Ergosterol:** Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises the structural integrity and fluidity of the membrane.^{[4][5]}
- **Accumulation of Squalene:** The blockage of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene.^{[4][5]} High concentrations of squalene are toxic to the fungal cell, leading to cell death. This makes Terbinafine fungicidal against many dermatophytes.^[5]

The high specificity of Terbinafine for fungal squalene epoxidase over its mammalian counterpart ensures a favorable therapeutic window with minimal impact on cholesterol synthesis in the host.^[5]



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Mechanism of Action of Terbinafine.

Experimental Protocols for Quantitative Analysis

The quantification of Terbinafine in bulk, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry are commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Terbinafine.

Objective: To determine the concentration of Terbinafine in a pharmaceutical dosage form.

Methodology:

- Chromatographic System:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
 - Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[7]
 - Flow Rate: 1.0 mL/min.[7]
 - Detection: UV detector set at 282 nm.[7]
 - Injection Volume: 20 µL.

- Preparation of Standard Solutions:
 - Prepare a stock solution of Terbinafine hydrochloride in the mobile phase (e.g., 1 mg/mL).
 - Perform serial dilutions to create a series of standard solutions with concentrations ranging from 80-160 µg/mL.[\[7\]](#)
- Preparation of Sample Solution:
 - Accurately weigh and powder a sufficient number of tablets to obtain the equivalent of 100 mg of Terbinafine.
 - Dissolve the powder in a 100 mL volumetric flask with the mobile phase.
 - Sonicate for approximately 20 minutes to ensure complete dissolution.
 - Filter the solution through a 0.45 µm membrane filter.
 - Dilute the filtrate with the mobile phase to a final concentration within the calibration range.
- Analysis:
 - Inject the standard solutions to construct a calibration curve of peak area versus concentration.
 - Inject the sample solution.
 - Determine the concentration of Terbinafine in the sample by interpolating its peak area on the calibration curve.

Quantitative Data from a Representative HPLC Method:

Parameter	Value
Linearity Range	80-160 µg/mL
Correlation Coefficient (r ²)	> 0.997
Retention Time	Approximately 5.84 min
Limit of Detection (LOD)	0.22 µg/mL
Limit of Quantification (LOQ)	0.66 µg/mL

Note: These values are representative and may vary depending on the specific chromatographic conditions.[\[7\]](#)[\[8\]](#)

UV-Spectrophotometric Method

This protocol outlines a simple and rapid UV-spectrophotometric method for the estimation of Terbinafine hydrochloride.

Objective: To quantify Terbinafine hydrochloride in a bulk drug sample.

Methodology:

- Instrumentation: A double-beam UV-Visible spectrophotometer.
- Preparation of Standard Stock Solution:
 - Accurately weigh 10 mg of Terbinafine hydrochloride and transfer it to a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with distilled water to obtain a concentration of 100 µg/mL.
- Determination of λ_{max} :
 - Dilute the stock solution to a concentration of 10 µg/mL with distilled water.
 - Scan the solution in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for Terbinafine hydrochloride in water is

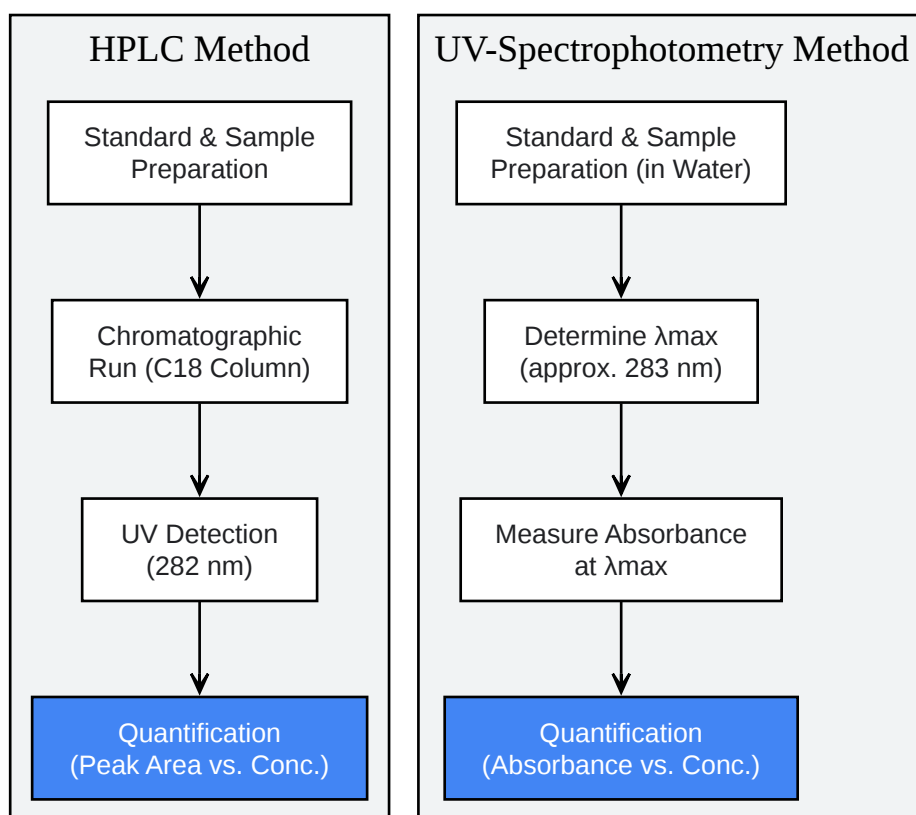
approximately 283 nm.

- Preparation of Calibration Curve:
 - From the stock solution, prepare a series of dilutions in distilled water with concentrations ranging from 5 to 30 µg/mL.
 - Measure the absorbance of each solution at 283 nm.
 - Plot a calibration curve of absorbance versus concentration.
- Analysis of a Sample:
 - Prepare a solution of the bulk drug sample in distilled water at a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the sample solution at 283 nm.
 - Calculate the concentration of Terbinafine hydrochloride using the regression equation from the calibration curve.

Quantitative Data from a Representative UV-Spectrophotometric Method:

Parameter	Value
λ_{max} in Water	283 nm
Linearity Range	5-30 µg/mL
Correlation Coefficient (r^2)	> 0.999

Note: These values are representative and may vary with the solvent and instrument used.



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Workflow for Quantitative Analysis.

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